2'-Deoxyguanosine-5'-diphosphate trisodium salt

説明

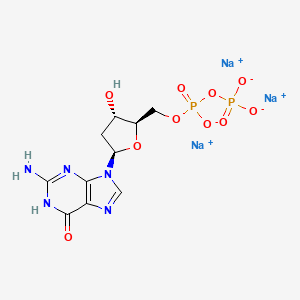

2’-Deoxyguanosine-5’-diphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a diphosphate group. This compound is essential in the synthesis and repair of DNA, making it a valuable tool in molecular biology and biochemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-diphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the diphosphate group .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented to ensure the consistency and reliability of the final product .

化学反応の分析

Types of Reactions

2’-Deoxyguanosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by reducing agents, leading to the gain of electrons or hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanine derivatives, while reduction can lead to the formation of deoxyguanosine analogs .

科学的研究の応用

Biochemical Research

Substrate for Kinases

2'-Deoxyguanosine-5'-diphosphate is used as a substrate for various kinases, including nucleoside diphosphate kinase and pyruvate kinase. These enzymes catalyze the phosphorylation of dGDP to produce 2'-deoxyguanosine-5'-triphosphate (dGTP), which is essential for DNA biosynthesis and repair processes. The ability to generate dGTP from dGDP provides insights into nucleotide metabolism and regulation within the cell .

Cellular Studies

Role in Cell Signaling

dGDP is involved in cellular signaling pathways. It acts as a precursor for dGTP, which is critical for the synthesis of RNA and DNA. Understanding the conversion pathways of dGDP can help elucidate mechanisms of cellular proliferation and differentiation .

Case Study: Nucleotide Metabolism

A study highlighted the role of nucleotides, including dGDP, in regulating cellular functions. Researchers observed that manipulating levels of dGDP affected cell cycle progression in cancer cells, suggesting potential therapeutic targets for cancer treatment .

Enzyme Characterization

Study of Nucleotidases

Nucleotidases are enzymes that hydrolyze nucleotides to release phosphate groups. dGDP serves as a substrate for these enzymes, allowing researchers to characterize their activity and specificity. For instance, studies have shown that specific nucleotidases preferentially hydrolyze dGDP over other nucleotides, providing insights into their physiological roles .

Pharmaceutical Applications

Drug Development

The understanding of dGDP's role in nucleotide metabolism has implications for drug development, particularly in designing inhibitors that target nucleotide synthesis pathways. By inhibiting the conversion of dGDP to dGTP, researchers can potentially control cell proliferation in cancerous tissues .

Analytical Techniques

HPLC Analysis

High-performance liquid chromatography (HPLC) is commonly used to analyze nucleotide concentrations, including dGDP. This technique allows for precise quantification of nucleotides in biological samples, facilitating studies on metabolic pathways and enzyme activities .

作用機序

The mechanism of action of 2’-Deoxyguanosine-5’-diphosphate trisodium salt involves its incorporation into DNA by DNA polymerase enzymes. Once incorporated, it can interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation. This mechanism is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells .

類似化合物との比較

Similar Compounds

2’-Deoxyguanosine-5’-triphosphate trisodium salt: This compound has an additional phosphate group compared to 2’-Deoxyguanosine-5’-diphosphate trisodium salt, making it more reactive in certain biochemical processes.

2’-Deoxyadenosine-5’-diphosphate disodium salt: Similar in structure but contains adenine instead of guanine, leading to different biochemical properties and applications.

2’-Deoxycytidine-5’-diphosphate disodium salt: Contains cytosine instead of guanine, used in different enzymatic reactions and studies.

Uniqueness

2’-Deoxyguanosine-5’-diphosphate trisodium salt is unique due to its specific interaction with guanine-specific enzymes and its role in DNA synthesis and repair. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable compound in medical research and therapeutic development .

生物活性

2'-Deoxyguanosine-5'-diphosphate trisodium salt (dGDP) is a nucleotide that plays a crucial role in nucleic acid metabolism, particularly in the synthesis of DNA. This compound is a derivative of guanosine and serves as a substrate for various enzymes involved in DNA replication and repair. Understanding its biological activity is essential for elucidating its roles in cellular processes and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H14N5O10P2Na3 |

| Molecular Weight | 507.18 g/mol |

| CAS Number | 102783-74-4 |

| Density | 2.63 g/cm³ |

| Boiling Point | 989.5 °C at 760 mmHg |

| Melting Point | Not available |

Structure

The structure of dGDP consists of a guanine base, a ribose sugar, and two phosphate groups. The trisodium salt form enhances its solubility in aqueous solutions, making it suitable for biochemical applications.

Role in DNA Synthesis

dGDP is integral to the synthesis of DNA, serving as a precursor for the production of dGTP (2'-deoxyguanosine-5'-triphosphate), which is essential for DNA polymerization during replication. Studies have shown that dGDP can be phosphorylated to dGTP by nucleoside diphosphate kinases, facilitating its incorporation into DNA strands .

Enzymatic Interactions

Research indicates that dGDP interacts with several key enzymes:

- DNA Polymerases : These enzymes utilize dGTP as a substrate during DNA synthesis.

- Nucleotide Depletion Mechanisms : In bacterial systems, dGTPase enzymes can degrade dGTP into deoxyguanosine and phosphate, effectively reducing the nucleotide pool available for viral replication . This mechanism has been identified as a defense strategy against phage infections.

Antiviral Properties

Recent studies have highlighted the antiviral potential of manipulating nucleotide pools, including dGDP. By depleting dGTP levels during viral infections, bacteria can inhibit viral replication effectively . This suggests that compounds like dGDP could be explored for their therapeutic potential in antiviral strategies.

Anticancer Research

Investigations into the antiproliferative effects of nucleotide analogs have revealed that modifications to nucleotides can enhance their cytotoxicity against cancer cells. For example, organoruthenium complexes derived from nucleotides exhibit significant cytotoxic effects against various cancer cell lines, suggesting that similar derivatives of dGDP may have therapeutic applications in oncology .

Study on Bacterial Defense Mechanisms

In a study published in bioRxiv, researchers identified bacterial defense proteins that target dGTP during phage infections. The results showed that strains expressing these proteins had significantly lower levels of dGTP throughout the infection process, indicating effective viral inhibition through nucleotide depletion .

Anticancer Activity Evaluation

A study evaluating organoruthenium complexes demonstrated that modifications to nucleotide structures could lead to enhanced cytotoxicity against cancer cells. The complexes exhibited up to 60 times greater potency than traditional chemotherapeutics like cisplatin, emphasizing the potential for nucleotide-based therapies .

特性

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRRPRAEQUOAZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-74-4 | |

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。